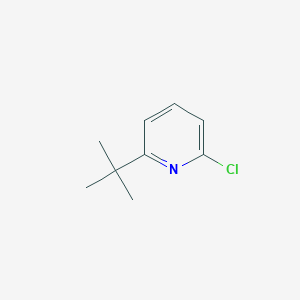2-(tert-Butyl)-6-chloropyridine
CAS No.: 97691-23-1
Cat. No.: VC8162687
Molecular Formula: C9H12ClN
Molecular Weight: 169.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 97691-23-1 |
|---|---|
| Molecular Formula | C9H12ClN |
| Molecular Weight | 169.65 g/mol |
| IUPAC Name | 2-tert-butyl-6-chloropyridine |
| Standard InChI | InChI=1S/C9H12ClN/c1-9(2,3)7-5-4-6-8(10)11-7/h4-6H,1-3H3 |
| Standard InChI Key | AMEALNUOZWKTJR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=NC(=CC=C1)Cl |
| Canonical SMILES | CC(C)(C)C1=NC(=CC=C1)Cl |
Introduction
Chemical Identity and Structural Properties
2-(tert-Butyl)-6-chloropyridine belongs to the class of chloro-substituted pyridines, characterized by a tert-butyl group at the 2-position and a chlorine atom at the 6-position of the pyridine ring. Its molecular formula is , with a molecular weight of 169.65 g/mol . The compound’s IUPAC name, 2-tert-butyl-6-chloropyridine, reflects its substitution pattern, which imposes distinct steric and electronic effects on the aromatic system.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 97691-23-1 | |
| Molecular Formula | ||
| Molecular Weight | 169.65 g/mol | |
| SMILES Notation | CC(C)(C)C1=NC=CC(=C1)Cl | |
| Appearance | Yellow solid (reported) |
The tert-butyl group’s bulkiness influences the compound’s solubility profile, favoring nonpolar solvents such as n-hexane or ethyl acetate. Nuclear magnetic resonance (NMR) data from analogous compounds reveal characteristic aromatic proton signals between 7.2–8.3 ppm, with the tert-butyl protons appearing as a singlet near 1.3 ppm .
Synthetic Methodologies
Chlorination Strategies
The synthesis of 2-(tert-Butyl)-6-chloropyridine typically involves directed ortho-metalation (DoM) followed by chlorination. A patent by CN110041249A outlines a general approach for tert-butyl-substituted chloropyridines, albeit for the 4-tert-butyl isomer. Adapting this methodology, the target compound could be synthesized through the following steps:
-
Lithiation: Treatment of 2-tert-butylpyridine with a strong base such as n-butyllithium (-BuLi) at low temperatures (-70°C to -20°C) generates a lithiated intermediate at the 6-position.
-
Chlorination: Reaction with a chlorinating agent (e.g., carbon tetrachloride or 1,1,2-trichlorotrifluoroethane) introduces the chlorine substituent.
-
Workup: Quenching with ice water and purification via column chromatography yields the final product.
Table 2: Representative Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Base | -BuLi (4.0 equiv) | |
| Additive | N,N-Dimethylethanolamine | |
| Temperature | -70°C to 10°C | |
| Yield (analogous route) | 60–85% |
Applications in Organic Synthesis
Building Block for Complex Molecules
2-(tert-Butyl)-6-chloropyridine serves as a precursor for ligands and catalysts in asymmetric synthesis. Its chlorine atom participates in cross-coupling reactions (e.g., Suzuki-Miyaura), while the tert-butyl group enhances solubility in nonpolar media . For example, the compound has been utilized in the synthesis of:
-
N-Heterocyclic carbenes (NHCs): The pyridine ring acts as a stabilizing backbone for carbene ligands in transition-metal catalysis.
-
Photoresponsive materials: Derivatives exhibit tunable photophysical properties due to the electron-withdrawing chlorine and electron-donating tert-butyl groups .
Research Advancements and Challenges
Kinetic and Mechanistic Studies
Recent investigations into analogous tert-butyl chloropyridines have revealed insights into their reactivity:
-
Reductive elimination: Under palladium catalysis, the chlorine substituent participates in C–C bond-forming reactions, enabling access to biaryl structures .
-
Thermal stability: The tert-butyl group confers resistance to thermal decomposition, making the compound suitable for high-temperature applications .
Scalability and Industrial Relevance
While laboratory-scale syntheses are well-documented, industrial production faces challenges in cost-effective lithiation and waste management. Continuous flow microreactor systems, as proposed in CN110041249A , could mitigate these issues by enhancing reaction control and scalability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume